Benzenesulfonic acid, diethyl-

Description

Significance and Historical Context of Aromatic Sulfonic Acids in Contemporary Chemical Research

The journey of aromatic sulfonic acids began in 1834 when Eilhard Mitscherlich first synthesized benzenesulfonic acid by reacting benzene (B151609) with fuming sulfuric acid. nptel.ac.in This discovery was a landmark, representing one of the earliest studied examples of electrophilic aromatic substitution and opening a new chapter in industrial organic chemistry. wikipedia.org

Historically, the primary value of these compounds was as crucial intermediates. Their synthesis was a key step in the production of early synthetic dyes and the first effective antibacterial agents, the sulfonamide or "sulfa" drugs. numberanalytics.comscirp.org The introduction of the sulfonic acid group significantly increases water solubility, a property essential for the application of dyes in the textile industry and for the formulation of pharmaceuticals. britannica.commarketresearchintellect.com

In the contemporary scientific landscape, the applications of aromatic sulfonic acids have broadened significantly. They serve as strong, non-oxidizing acid catalysts in numerous organic reactions, including esterification and alkylation. britannica.commdpi.com Their molecular structure, combining a hydrophobic aromatic part with a hydrophilic sulfonic acid group, makes them effective surfactants, which are key components in detergents. marketresearchintellect.comsilverfernchemical.com Furthermore, they are integral to the manufacturing of ion-exchange resins used in water purification and as dopants in the development of advanced materials like conducting polymers. britannica.comresearchgate.net

Classification and Structural Diversity within the Diethylbenzenesulfonic Acid Isomer Family

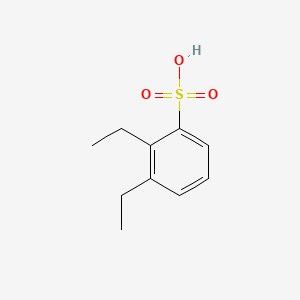

The term "diethylbenzenesulfonic acid" refers to a group of structural isomers with the chemical formula C10H14O3S. ontosight.aichembk.com Each isomer consists of a benzene ring substituted with two ethyl groups and one sulfonic acid group. The structural diversity arises from the various possible positions of these substituents on the aromatic ring.

The primary isomers of diethylbenzenesulfonic acid are:

2,3-Diethylbenzenesulfonic acid

2,4-Diethylbenzenesulfonic acid ontosight.ai

2,5-Diethylbenzenesulfonic acid

2,6-Diethylbenzenesulfonic acid

3,4-Diethylbenzenesulfonic acid

3,5-Diethylbenzenesulfonic acid

The synthesis of a specific isomer is typically achieved through the sulfonation of the corresponding diethylbenzene, often using fuming sulfuric acid or chlorosulfuric acid as the sulfonating agent. wikipedia.orgontosight.ai The positions of the ethyl groups, which are ortho- and para-directing, along with steric hindrance, guide the placement of the incoming sulfonic acid group. The differing arrangements of the substituents give each isomer distinct physical and chemical properties. For instance, the proximity of the bulky ethyl groups to the acidic sulfonic acid group can influence the compound's reactivity and acidity. A method for isolating m-diethylbenzene from a mixture of isomers involves the total sulfonation of the mixture followed by stepwise hydrolysis, which relies on the different desulfonation rates of the various diethylbenzenesulfonic acid isomers. researchgate.net

Below is an interactive table detailing the properties of one of the well-documented isomers, 2,4-Diethylbenzenesulfonic acid.

| Property | Value | Source |

| Molecular Formula | C10H14O3S | ontosight.ai |

| Molecular Weight | 214.28 g/mol | chembk.com |

| CAS Number | 63877-58-7 | epa.gov |

| Appearance | White crystalline solid | ontosight.ai |

| Melting Point | 56-58°C | ontosight.ai |

| Boiling Point | 338-340°C | ontosight.ai |

| pKa | 2.48 (at 25°C) | ontosight.ai |

| Solubility | Soluble in water, ethanol, and ether | ontosight.ai |

This table is interactive. Click on the headers to sort the data.

Research Imperatives and Prospective Contributions of Diethylbenzenesulfonic Acid Investigations

Research into diethylbenzenesulfonic acid and its isomers is propelled by the need for advanced materials and more efficient chemical processes. These compounds hold potential as specialized catalysts, surfactants, and building blocks for novel materials.

Catalysis: The steric bulk provided by the two ethyl groups makes diethylbenzenesulfonic acids interesting candidates for shape-selective catalysts. In acid-catalyzed reactions, the specific isomeric structure could control which products are formed by physically hindering the approach of reactants to the catalytic site. Patent literature indicates that diethylbenzenesulfonic acid can be used in the nitration of halobenzenes to influence the resulting isomer distribution. google.com Solid acid catalysts, where sulfonic acid groups are supported on materials like mesoporous silica (B1680970) (SBA-15) or titania, are a major area of research aiming to replace liquid acids for greener industrial processes. mdpi.comuq.edu.aursc.org

Surfactants and Emulsifiers: Like other alkylbenzenesulfonates, diethylbenzenesulfonic acid and its salts (e.g., sodium diethylbenzenesulphonate) exhibit surfactant properties. silverfernchemical.comontosight.ai These properties are valuable in detergents, cleaning agents, and as emulsifiers in industrial processes like latex polymerization. silverfernchemical.comontosight.ai The specific arrangement of the ethyl groups can be used to fine-tune the hydrophilic-lipophilic balance, tailoring the surfactant for specific applications such as enhanced oil recovery. ca.gov

Materials Science: As derivatives of aromatic sulfonic acids, these compounds can be used as dopants for conducting polymers or as monomers for creating specialty polymers and ion-exchange resins. britannica.com The diethyl substitution can be leveraged to impart desired properties like improved solubility or thermal stability in the final material.

The continued investigation into the fundamental properties and reactions of each diethylbenzenesulfonic acid isomer is crucial for unlocking their full potential. Such research promises to contribute to the development of more sustainable chemical technologies, high-performance materials, and a more sophisticated toolkit for synthetic chemists.

Structure

2D Structure

3D Structure

Properties

CAS No. |

50856-60-5 |

|---|---|

Molecular Formula |

C10H14O3S |

Molecular Weight |

214.28 g/mol |

IUPAC Name |

2,3-diethylbenzenesulfonic acid |

InChI |

InChI=1S/C10H14O3S/c1-3-8-6-5-7-10(9(8)4-2)14(11,12)13/h5-7H,3-4H2,1-2H3,(H,11,12,13) |

InChI Key |

UFTUYFPADJIUDL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)S(=O)(=O)O)CC |

Origin of Product |

United States |

Spectroscopic and Crystallographic Elucidation of Diethylbenzenesulfonic Acid Structures

Single-Crystal X-ray Diffraction Studies of Diethylbenzenesulfonate Compounds

Determination of Molecular Geometry and Conformational Analysis

The molecular geometry of benzenesulfonate (B1194179) derivatives is characterized by the tetrahedral arrangement around the sulfur atom of the sulfonate group and the planar nature of the benzene (B151609) ring. In a hypothetical diethylbenzenesulfonate crystal structure, the key geometric parameters would include the S-O and S-C bond lengths and the O-S-O and O-S-C bond angles of the sulfonate group. For comparison, in the structure of 4-nitro-benzenesulfonic acid 2,4-bis-(1-phenyl-ethyl)-naphthalen-1-yl ester, the geometry around the sulfur atom is a distorted tetrahedron. researchgate.net

Table 1: Representative Crystallographic Data for a Substituted Benzenesulfonate Compound (Note: Data for 4-nitro-benzenesulfonic acid 2,4-bis-(1-phenyl-ethyl)-naphthalen-1-yl ester is provided as an illustrative example due to the absence of specific data for diethylbenzenesulfonic acid.)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P21/c | researchgate.net |

| a (Å) | 14.4530(5) | researchgate.net |

| b (Å) | 13.9185(5) | researchgate.net |

| c (Å) | 13.5714(4) | researchgate.net |

| β (°) | 87.174(3) | researchgate.net |

| Volume (ų) | 2726.76(16) | researchgate.net |

Characterization of Intermolecular Interactions and Supramolecular Architectures

The crystal packing of benzenesulfonate compounds is largely governed by a network of intermolecular interactions. In the case of diethylbenzenesulfonic acid, strong hydrogen bonds involving the acidic proton of the sulfonic acid group and the sulfonate oxygen atoms would be expected to be a dominant feature, leading to the formation of dimers or extended chains.

Analysis of Crystallographic Disorder Phenomena

Crystallographic disorder, where atoms or groups of atoms occupy multiple positions within the crystal lattice, can occur in flexible molecules like diethylbenzenesulfonic acid. The ethyl groups, in particular, may exhibit conformational disorder, where they adopt different orientations in different unit cells. This would be manifested in the X-ray diffraction data as unusually large anisotropic displacement parameters or as split atomic positions. The analysis of such disorder provides insights into the conformational flexibility of the molecule in the solid state.

Advanced Vibrational Spectroscopy for Structural Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a "fingerprint" of a molecule based on its characteristic vibrational modes. These techniques are highly sensitive to the molecular structure, symmetry, and bonding.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of diethylbenzenesulfonic acid is expected to show characteristic absorption bands corresponding to the vibrations of the sulfonate group, the substituted benzene ring, and the ethyl groups. Based on studies of related compounds like benzenesulfonic acid and its salts, the following assignments can be anticipated chemicalbook.comnist.gov:

SO₃ Stretching: Strong and broad bands associated with the asymmetric and symmetric stretching vibrations of the SO₃ group are expected in the region of 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹, respectively. researchgate.net

S-O Stretching: A band corresponding to the S-O single bond stretch in the sulfonic acid would also be present.

Aromatic C-H Stretching: Bands in the region of 3100-3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the benzene ring.

Aliphatic C-H Stretching: The C-H stretching vibrations of the ethyl groups would appear in the 2980-2850 cm⁻¹ range.

Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region are due to the C=C stretching vibrations within the benzene ring.

In-plane and Out-of-plane Bending: The fingerprint region (below 1400 cm⁻¹) would contain a complex series of bands corresponding to C-H in-plane and out-of-plane bending vibrations of the aromatic ring and the ethyl groups, as well as various skeletal vibrations.

Table 2: Predicted FTIR Vibrational Frequencies for Diethylbenzenesulfonic Acid

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Reference Compound(s) |

| Aromatic C-H Stretch | 3100-3000 | Benzenesulfonic acid chemicalbook.com |

| Aliphatic C-H Stretch | 2980-2850 | Ethyl groups in general |

| C=C Aromatic Stretch | 1600-1450 | Benzenesulfonic acid chemicalbook.com |

| Asymmetric SO₃ Stretch | 1250-1120 | Sodium dodecylbenzene (B1670861) sulfonate researchgate.net |

| Symmetric SO₃ Stretch | 1080-1010 | Sodium dodecylbenzene sulfonate researchgate.net |

Raman Spectroscopy for Vibrational Mode Assignment

Raman spectroscopy provides complementary information to FTIR spectroscopy. The selection rules for Raman scattering often allow for the observation of vibrations that are weak or absent in the infrared spectrum. For diethylbenzenesulfonic acid, Raman spectroscopy would be particularly useful for identifying the symmetric vibrations and the vibrations of the carbon skeleton.

Theoretical calculations, such as Density Functional Theory (DFT), are often used to predict vibrational frequencies and to aid in the assignment of experimental spectra. nih.gov Studies on similar molecules like benzenesulfonic acid methyl ester have shown good agreement between calculated and experimental spectra. nih.gov For p-ethylbenzenesulfonic acid, computational studies have been performed to analyze the influence of hydration on the vibrational frequencies. researchgate.net

Table 3: Predicted Raman Shifts for Diethylbenzenesulfonic Acid

| Vibrational Mode | Predicted Raman Shift Range (cm⁻¹) | Reference Compound(s) |

| Aromatic C-H Stretch | 3100-3000 | Ethyl benzene kyoto-u.ac.jp |

| Aliphatic C-H Stretch | 2980-2850 | Ethyl benzene kyoto-u.ac.jp |

| Ring Breathing Mode | ~1000 | Benzenesulfonic acid derivatives |

| Symmetric SO₃ Stretch | 1080-1010 | Benzenesulfonic acid derivatives |

| S-C Stretch | 800-700 | Benzenesulfonic acid derivatives |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural determination of organic molecules, including the isomers of diethylbenzenesulfonic acid. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular framework.

One-dimensional ¹H and ¹³C NMR spectroscopy are powerful methods for distinguishing between the positional isomers of diethylbenzenesulfonic acid, such as 2,4-, 2,5-, and 3,4-diethylbenzenesulfonic acid. The substitution pattern on the benzene ring dictates the chemical shifts, multiplicities (splitting patterns), and integration values of the signals, creating a unique spectroscopic fingerprint for each isomer.

In ¹H NMR, the aromatic protons are particularly informative. The number of distinct signals, their splitting patterns (e.g., singlet, doublet, triplet), and their coupling constants (J-values) reveal the relative positions of the substituents. For example, the symmetry of an isomer like 2,5-diethylbenzenesulfonic acid would result in a simpler aromatic region compared to the less symmetric 2,4-isomer. The ethyl groups exhibit characteristic signals: a quartet for the methylene (B1212753) (-CH₂) protons coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the methylene protons.

In ¹³C NMR, the number of signals in the aromatic region directly corresponds to the number of chemically non-equivalent carbon atoms, providing immediate insight into the molecule's symmetry. The chemical shifts of the carbon atoms are influenced by the electron-withdrawing sulfonic acid group and the electron-donating ethyl groups. The carbon atom directly attached to the sulfonic acid group (ipso-carbon) is typically shifted significantly downfield.

The following table presents predicted ¹H and ¹³C NMR chemical shifts for 2,4-diethylbenzenesulfonic acid, illustrating how these data are used for structural confirmation.

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| H-3 | ~7.70 (d) | C-1 (ipso-SO₃H) ~145.0 |

| H-5 | ~7.30 (dd) | C-2 (ipso-Et) ~142.0 |

| H-6 | ~7.85 (d) | C-3 ~128.0 |

| -CH₂- (at C-2) | ~2.70 (q) | C-4 (ipso-Et) ~148.0 |

| -CH₃ (at C-2) | ~1.25 (t) | C-5 ~126.0 |

| -CH₂- (at C-4) | ~2.65 (q) | C-6 ~130.0 |

| -CH₃ (at C-4) | ~1.20 (t) | -CH₂- (at C-2) ~25.0 |

| -CH₃ (at C-2) ~15.0 | ||

| -CH₂- (at C-4) ~26.0 | ||

| -CH₃ (at C-4) ~15.5 |

Note: Data are illustrative and predicted based on established principles of NMR spectroscopy for substituted aromatic compounds. rsc.orgresearchgate.net Values are referenced to an internal standard like tetramethylsilane (B1202638) (TMS). rsc.org

While 1D NMR provides essential information, two-dimensional (2D) NMR techniques are often necessary for unambiguous structural assignment, especially for complex molecules or isomeric mixtures. science.govmdpi.com Techniques like COSY, HSQC, and HMBC reveal through-bond connectivity between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edugithub.io In diethylbenzenesulfonic acid, COSY spectra would show correlations between adjacent aromatic protons, as well as between the methylene and methyl protons within each ethyl group, confirming their direct connection. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). sdsu.eduyoutube.com It is invaluable for assigning carbon signals based on their known proton assignments. For instance, the proton signal at ~2.70 ppm would show a cross-peak to the carbon signal at ~25.0 ppm, confirming this pair as a methylene group. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). sdsu.eduyoutube.com HMBC is crucial for piecing together the molecular skeleton. For example, the methylene protons of an ethyl group would show a correlation to the ipso-carbon of the aromatic ring they are attached to, as well as to the adjacent aromatic carbons, thus fixing the position of the ethyl group on the ring.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise elemental composition of a molecule and for elucidating its structure through fragmentation analysis. nih.gov Using techniques like electrospray ionization (ESI), the molecule can be gently ionized, allowing for the accurate measurement of its molecular weight.

For diethylbenzenesulfonic acid (C₁₀H₁₄O₃S), the calculated monoisotopic mass is 214.0664 Da. HRMS can measure this mass with high precision (typically to within 5 ppm), which allows for the unambiguous determination of the elemental formula.

When subjected to collision-induced dissociation (CID) in the mass spectrometer, the diethylbenzenesulfonic acid ion will break apart in a predictable manner. The resulting fragmentation pattern provides structural information. Common fragmentation pathways for aromatic sulfonic acids include:

Loss of SO₂ (64 Da): A characteristic fragmentation for aromatic sulfonamides and sulfonic acids involves the elimination of sulfur dioxide. nih.govresearchgate.net

Desulfonation (loss of SO₃H or SO₃): Cleavage of the C-S bond results in the loss of the sulfonic acid group. researchgate.net

Loss of Alkyl Groups: Cleavage of the ethyl groups from the aromatic ring can also occur. researchgate.net

| Ion | m/z (Calculated) | Description |

| [M-H]⁻ | 213.0589 | Deprotonated molecular ion (Negative ion mode) |

| [M+H]⁺ | 215.0742 | Protonated molecular ion (Positive ion mode) |

| [M-H - SO₂]⁻ | 149.0609 | Loss of sulfur dioxide from the molecular ion. aaqr.org |

| [M+H - C₂H₄]⁺ | 187.0432 | Loss of ethylene (B1197577) from an ethyl group (McLafferty-type rearrangement) |

| [C₈H₉]⁺ | 105.0699 | Fragment corresponding to diethylbenzene cation after desulfonation. |

Surface Analytical Techniques for Heterogeneous Formulations

When diethylbenzenesulfonic acid is used in heterogeneous formulations, such as supported on a solid catalyst or as a surface-active agent, its surface properties become paramount. Surface-sensitive analytical techniques are employed to characterize the elemental composition and chemical state of the compound on the material's surface.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical oxidation states of the top few nanometers of a material. researchgate.net This makes it ideal for confirming the presence and chemical nature of diethylbenzenesulfonic acid on a support material.

An XPS analysis of a surface functionalized with diethylbenzenesulfonic acid would show characteristic peaks for carbon (C 1s), oxygen (O 1s), and sulfur (S 2p). The high-resolution spectrum of the S 2p region is particularly diagnostic for the sulfonic acid group (-SO₃H). The binding energy for sulfur in a sulfonate group is typically observed in the range of 167–169 eV. researchgate.netresearchgate.net This is significantly higher than the binding energy for sulfur in lower oxidation states like sulfides (~162 eV) or thiols (~164 eV), allowing for clear confirmation of the functional group's integrity on the surface. researchgate.netkombyonyx.com The O 1s spectrum would show components corresponding to the S=O and S-O-H bonds of the sulfonic acid group, typically around 532-533 eV. thermofisher.com

| Element (Orbital) | Typical Binding Energy (eV) | Inferred Chemical State |

| S 2p | 167 - 169 | Sulfonic Acid (-SO₃H) researchgate.netresearchgate.net |

| C 1s | ~284.8 | Aromatic and aliphatic C-C, C-H |

| C 1s | ~285.7 | Carbon bonded to sulfur (C-S) researchgate.net |

| O 1s | 532 - 533 | Oxygen in sulfonic acid (S=O, S-O-H) thermofisher.com |

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is an infrared technique specifically designed for analyzing powdered or rough-surfaced solid samples, making it highly suitable for studying heterogeneous catalysts and other solid formulations. swri.orgwikipedia.orgswri.org It provides information about the vibrational modes of molecules on the surface, allowing for the characterization of adsorbed species and functional groups. semanticscholar.org

For a material containing diethylbenzenesulfonic acid, the DRIFTS spectrum would exhibit characteristic absorption bands confirming the presence of the sulfonic acid group. Key vibrational bands include:

Asymmetric O=S=O stretching: Typically found around 1170-1230 cm⁻¹. researchgate.net

Symmetric O=S=O stretching: Observed near 1030-1040 cm⁻¹. researchgate.netresearchgate.net

S-O stretching: Around 890 cm⁻¹. mdpi.com

C-S stretching: A weaker band often seen near 680 cm⁻¹. researchgate.net

These distinct bands allow for the direct characterization of the sulfonic acid sites on the surface of a solid material, providing insight into its interaction with the support and its availability for chemical reactions. nih.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Asymmetric O=S=O Stretch | 1170 - 1230 researchgate.net |

| Symmetric O=S=O Stretch | 1030 - 1040 researchgate.net |

| S-O Stretch | ~890 mdpi.com |

| C-S Stretch | ~680 researchgate.net |

| Aromatic C=C Stretch | 1450 - 1600 |

| Aliphatic C-H Stretch | 2850 - 3000 |

Computational and Theoretical Chemistry of Diethylbenzenesulfonic Acid Systems

Quantum Chemical Investigations (e.g., Density Functional Theory)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of sulfonic acid systems. These computational approaches allow for the accurate prediction of molecular geometries, electronic structures, and various spectroscopic and chemical properties, offering a microscopic view of the compound's behavior.

Computational studies on substituted benzenesulfonic acids, such as para-methylbenzenesulfonic acid, provide a foundation for understanding the structure of diethylbenzenesulfonic acid. researchgate.net Geometric optimization of the diethylbenzenesulfonic acid molecule is expected to show a nearly orthogonal arrangement between the sulfonyl group and the benzene (B151609) ring. The ethyl groups, being electron-donating, would likely induce minor changes in the bond lengths and angles of the benzene ring compared to the unsubstituted benzenesulfonic acid.

The electronic structure is significantly influenced by the interplay between the electron-withdrawing sulfonic acid group and the electron-donating diethyl substituents. This interaction governs the distribution of electron density within the molecule, impacting its reactivity and molecular properties. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are key descriptors of its electronic character.

| Parameter | Predicted Value |

|---|---|

| C-S Bond Length (Å) | ~1.77 |

| S=O Bond Length (Å) | ~1.43 |

| S-O(H) Bond Length (Å) | ~1.62 |

| O-S-O Bond Angle (°) | ~113 |

| C-S-O Bond Angle (°) | ~106 |

Theoretical calculations can predict various spectroscopic parameters, such as vibrational frequencies (IR and Raman), and NMR chemical shifts. These predictions are invaluable for interpreting experimental spectra and confirming the molecular structure. The calculated vibrational frequencies would correspond to the stretching and bending modes of the sulfonic acid group, the aromatic ring, and the ethyl substituents.

Furthermore, a range of molecular properties can be computed to characterize the molecule's behavior. These include the dipole moment, polarizability, and various reactivity descriptors derived from conceptual DFT.

| Property | Predicted Value |

|---|---|

| Dipole Moment (Debye) | ~3.5 - 4.5 |

| HOMO Energy (eV) | ~ -7.0 |

| LUMO Energy (eV) | ~ -1.5 |

| HOMO-LUMO Gap (eV) | ~ 5.5 |

Computational methods are particularly useful for predicting the acidity (pKa) of molecules. For diethylbenzenesulfonic acid, the pKa can be estimated by calculating the Gibbs free energy change for the deprotonation reaction in a solvent model. The electron-donating nature of the ethyl groups is expected to slightly decrease the acidity compared to benzenesulfonic acid.

The study of proton transfer is crucial for understanding the role of diethylbenzenesulfonic acid as an acid catalyst. Computational modeling can elucidate the energetics and mechanisms of proton transfer from the sulfonic acid to a base, providing insights into the formation of intermediates in acid-catalyzed reactions.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. This includes the characterization of reactants, products, intermediates, and, most importantly, transition states.

The esterification of sulfonic acids has been a subject of computational investigation. For the reaction of diethylbenzenesulfonic acid with an alcohol, DFT calculations can be employed to explore different mechanistic pathways. rsc.orgrsc.org Studies on the esterification of benzenesulfonic acid with methanol have shown that a pentacoordinate sulfur intermediate is energetically unfavorable. rsc.orgrsc.org Instead, SN1 and SN2 pathways are more likely. rsc.org

In the context of diethylbenzenesulfonic acid, computational modeling would involve locating the transition state structures for these pathways. The characterization of these transition states, including their geometry and vibrational frequencies, provides critical information about the reaction barrier and the rate-determining step.

| Mechanistic Pathway | Estimated Activation Energy (kcal/mol) |

|---|---|

| SN1-like (via sulfonylium cation) | Low |

| SN2-like (with protonated alcohol) | Moderate |

Electrophilic aromatic substitution is a fundamental reaction for functionalizing the benzene ring of diethylbenzenesulfonic acid. The directing effects of the sulfonic acid and diethyl groups determine the regioselectivity of the substitution. The sulfonic acid group is a deactivating meta-director, while the ethyl groups are activating ortho, para-directors.

Computational modeling can be used to predict the most favorable site for electrophilic attack by calculating the relative energies of the possible sigma-complex intermediates (Wheland intermediates). libretexts.orgmasterorganicchemistry.comlibretexts.org The transition states leading to these intermediates can also be characterized to determine the kinetic product distribution. The calculations would likely confirm that electrophilic attack is favored at the positions ortho and para to the ethyl groups and meta to the sulfonic acid group, with the precise outcome depending on the nature of the electrophile and the reaction conditions.

Modeling of Degradation Mechanisms and Intermediate Species

Computational modeling provides significant insights into the degradation pathways of benzenesulfonic acids, which are often resistant to natural breakdown. While specific studies on diethylbenzenesulfonic acid are not extensively available, density functional theory (DFT) and other quantum mechanical methods have been employed to investigate the degradation of structurally similar compounds, such as benzenesulfonic acid and other linear alkylbenzene sulfonates (LAS). These studies serve as a valuable proxy for understanding the potential degradation mechanisms of diethylbenzenesulfonic acid.

The initial steps in the aerobic degradation of benzenesulfonic acids by microorganisms are proposed to involve a dioxygenase-catalyzed reaction. This enzymatic process hydroxylates the aromatic ring, leading to the formation of a catechol-like intermediate. For instance, in the degradation of benzenesulfonic acid by Alcaligenes sp. strain O-1, the formation of catechol has been identified as a key step. nih.gov This is followed by the cleavage of the aromatic ring, typically through meta-cleavage pathways, and subsequent desulfonation to release sulfite (SO₃²⁻). nih.gov

Table 1: Proposed Intermediates in the Aerobic Degradation of Diethylbenzenesulfonic Acid

| Intermediate Species | Proposed Formation Pathway |

|---|---|

| Diethylcatechol | Dioxygenation of the aromatic ring |

| Ring-cleavage products | meta-cleavage of diethylcatechol |

In the context of advanced oxidation processes (AOPs), such as those involving hydroxyl radicals (•OH), computational studies on related aromatic compounds like benzoic acid suggest that degradation is initiated by the electrophilic addition of •OH to the aromatic ring. This can lead to the formation of various hydroxylated and ring-opened intermediates. By analogy, the degradation of diethylbenzenesulfonic acid under such conditions would likely proceed through similar hydroxylation and subsequent fragmentation of the benzene ring.

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of molecules in solution, providing detailed information on their conformation, aggregation, and interaction with the solvent. Although specific MD studies on diethylbenzenesulfonic acid are limited, extensive research on other linear alkylbenzene sulfonates (LAS) offers a strong basis for understanding its solution-phase behavior.

MD simulations of LAS molecules in aqueous environments reveal insights into their conformational dynamics. The ethyl groups of diethylbenzenesulfonic acid, being short alkyl chains, will exhibit a degree of conformational flexibility. In solution, the molecule will adopt an orientation that minimizes the exposure of the hydrophobic ethyl and phenyl groups to water, while maximizing the hydration of the polar sulfonate headgroup.

At interfaces, such as the air-water interface, diethylbenzenesulfonic acid molecules are expected to orient with the hydrophilic sulfonate group in the aqueous phase and the hydrophobic diethylbenzene portion extending towards the non-polar phase. Studies on various LAS homologues have shown that the orientation of the sulfonate group and the benzene ring can be influenced by interactions with counterions, such as sodium ions, which can form salt bridges. nih.gov

Furthermore, like other surfactants, diethylbenzenesulfonic acid has the potential to form aggregates or micelles in solution above a certain concentration, known as the critical micelle concentration (CMC). MD simulations can model this self-assembly process, providing details on the structure and dynamics of the resulting micelles. These simulations can also be used to study the partitioning of diethylbenzenesulfonic acid between different phases, which is crucial for understanding its environmental fate and transport.

| Interaction with Counterions | Formation of salt bridges between sulfonate groups and cations like Na⁺. nih.gov | This can affect the aggregation behavior and interfacial properties. |

Advanced Catalytic Applications and Mechanistic Insights of Diethylbenzenesulfonic Acid Derivatives

Homogeneous Catalysis with Diethylbenzenesulfonic Acid

Diethylbenzenesulfonic acid and its derivatives are notable for their efficacy as homogeneous catalysts in a variety of organic transformations. Their catalytic activity is primarily attributed to the strongly acidic sulfonic acid group attached to a diethylbenzene core. This structure provides good solubility in many organic reaction media, facilitating their use in single-phase reaction systems.

Esterification and Transesterification Reactions

Alkylbenzenesulfonic acids are effective catalysts for both esterification and transesterification reactions, which are crucial processes in the synthesis of esters for various applications, including biodiesel production. The catalytic prowess of these compounds stems from their nature as Brønsted acids. In these reactions, the sulfonic acid group donates a proton to the carbonyl oxygen of the carboxylic acid or ester, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by an alcohol.

Research into related compounds, such as p-toluenesulfonic acid, has demonstrated high yields in transesterification for biodiesel production. For instance, a deep eutectic solvent composed of p-toluenesulfonic acid and choline (B1196258) chloride achieved a transesterification yield of 98.66% under optimized conditions. nih.gov While specific data for diethylbenzenesulfonic acid is not as prevalent, the catalytic behavior of arenesulfonic acids is well-established. For example, mesoporous silicas functionalized with arenesulfonic acid groups have been shown to effectively catalyze the esterification of fatty acids. usda.gov

The general mechanism for acid-catalyzed esterification involves the following steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the sulfonic acid catalyst.

Nucleophilic attack of the alcohol on the protonated carbonyl carbon.

Proton transfer from the attacking alcohol to one of the hydroxyl groups.

Elimination of a water molecule to form a protonated ester.

Deprotonation to yield the final ester product and regenerate the catalyst.

A similar mechanism is at play in transesterification, where an ester and an alcohol are the reactants.

Below is a table summarizing the catalytic performance of various alkylbenzenesulfonic acid derivatives in esterification and transesterification reactions, which can be considered indicative of the potential performance of diethylbenzenesulfonic acid.

| Catalyst | Reactants | Reaction Type | Temperature (°C) | Time (h) | Yield (%) |

| p-Toluenesulfonic acid-based deep eutectic solvent | Soybean oil and methanol | Transesterification | 110 | 2 | 98.66 |

| Arenesulfonic acid-functionalized silica (B1680970) (SBA-15-ASA) | 11-mercaptoundecanoic acid and ethanol | Esterification | 70 | - | Near quantitative |

| Carbon-based solid acid from alkyl benzene (B151609) sulfonic acid | Mono-fatty alcohol polyoxyethylene maleate (B1232345) esters and 1,4-butanediol | Esterification | 180 | 12 | 91.70 |

Alkylation Reactions (e.g., C4 Alkylation)

Alkylation, particularly the alkylation of isobutane (B21531) with butenes (C4 alkylation), is a critical refinery process for producing high-octane gasoline components. pall.com This reaction is typically catalyzed by strong liquid acids such as sulfuric acid or hydrofluoric acid. pall.comscite.ai The role of alkylbenzenesulfonic acids in this specific application is less as a primary catalyst and more as a potential promoter or additive.

The mechanism of C4 alkylation involves the formation of carbocation intermediates. A strong Brønsted acid is required to initiate the reaction by protonating the olefin, which then reacts with isobutane. The complex reaction network includes hydride transfer, isomerization, and cracking, alongside the main alkylation reaction. scite.ai

While direct catalytic use of diethylbenzenesulfonic acid for C4 alkylation is not widely documented, studies on related compounds offer some insights. For instance, trifluoromethanesulfonic acid has been shown to be an effective catalyst for the alkylation of benzene with long-chain olefins, achieving 100% conversion of the olefin under optimized conditions. crimsonpublishers.com This suggests that strong sulfonic acids can catalyze alkylation reactions effectively. However, the conditions for C4 alkylation are specific, and the efficiency of a catalyst is highly dependent on its acidity and the reaction environment. The industrial standard remains strong mineral acids due to their high activity and established processes. pall.com

Role as a Brønsted Acid Catalyst in Organic Synthesis

The defining characteristic of diethylbenzenesulfonic acid and its derivatives in catalysis is their function as Brønsted acids. The sulfonic acid group (-SO3H) is a strong proton donor, making these compounds effective catalysts for a wide array of organic reactions that proceed via acid catalysis. Chiral Brønsted acid catalysts play a significant role in stereoselective organic synthesis. nih.gov

Their applications extend beyond esterification and alkylation to include:

Acylations: Catalyzing the reaction of alcohols with acid anhydrides. rsc.org

Condensation Reactions: Facilitating reactions like the Biginelli reaction for the synthesis of dihydropyrimidines. unito.it

Cycloadditions: A Brønsted acid-derived metal-organic framework has been shown to be an efficient heterogeneous catalyst for [4+2] cycloaddition reactions. sci-hub.se

The catalytic activity of Brønsted acids is related to their acid strength (pKa). Sulfonic acids are among the strongest organic acids, which allows them to protonate a wide range of substrates, thereby activating them for subsequent reactions. The organic substituent, in this case, the diethylbenzene group, influences the catalyst's solubility and steric properties, which can also impact its catalytic performance and selectivity in specific applications. The use of arenesulfonic acids in various forms, including as surfactant-type catalysts, highlights their versatility in promoting organic transformations, often in environmentally benign media like water. dntb.gov.ua

Heterogeneous Catalysis Based on Diethylbenzenesulfonic Acid Moieties

To overcome the challenges associated with the separation and reuse of homogeneous catalysts, diethylbenzenesulfonic acid moieties can be immobilized onto solid supports, creating effective heterogeneous catalysts. This approach combines the high catalytic activity of the sulfonic acid group with the practical advantages of a solid catalyst.

Design and Synthesis of Functionalized Solid Acid Catalysts

The design of these catalysts involves selecting a suitable inorganic support with high surface area and thermal stability, and then covalently attaching the diethylbenzenesulfonic acid group to its surface. The choice of support and the method of functionalization are critical to achieving a catalyst with high activity, stability, and accessibility of the active sites.

Silica (SiO2) is a commonly used support due to its high surface area, tunable pore structure, and the presence of surface silanol (B1196071) (Si-OH) groups that can be used for grafting. The synthesis of silica-grafted diethylbenzenesulfonic acid would typically involve a multi-step process:

Activation of Silica: The silica support is first thermally or chemically treated to control the density of surface silanol groups.

Introduction of the Aromatic Group: A silane (B1218182) coupling agent containing a diethylbenzene group is reacted with the activated silica. This step forms a covalent Si-O-Si bond, tethering the diethylbenzene moiety to the silica surface.

Sulfonation: The grafted diethylbenzene groups are then sulfonated using a sulfonating agent like chlorosulfonic acid or concentrated sulfuric acid to introduce the -SO3H group.

An alternative approach involves first synthesizing a diethylbenzenesulfonic acid-containing organosilane and then grafting it onto the silica surface. Research on the closely related 4-ethylbenzenesulfonic acid has demonstrated its immobilization on silica for use in transesterification reactions. acs.org Similarly, arenesulfonic acid-functionalized mesoporous silicas have been successfully used for the esterification of fatty acids. usda.gov

Titania (TiO2) is another robust support material, known for its chemical and thermal stability. The synthesis of titania-supported diethylbenzenesulfonic acid catalysts can be achieved through similar grafting strategies as with silica, utilizing the surface hydroxyl groups of titania. The sol-gel method is a versatile technique for preparing titania supports with controlled properties. neptjournal.comresearchgate.net By incorporating a diethylbenzenesulfonic acid precursor during the sol-gel process or by post-synthesis grafting onto a pre-formed titania support, a solid acid catalyst can be created. The resulting material combines the acidic catalytic sites of the sulfonic acid groups with the properties of the titania support.

The performance of these heterogeneous catalysts is influenced by factors such as the loading of the sulfonic acid groups, the distribution of active sites, and the porous structure of the support, which affects the diffusion of reactants and products.

Incorporation into Organic Polymer and Biochar Matrices

The heterogenization of benzenesulfonic acid catalysts, including its diethyl derivative, by anchoring them onto solid supports like organic polymers and biochar is a key strategy to enhance catalyst stability, reusability, and ease of separation.

Organic Polymer Supports: Polystyrene-based resins are common supports for sulfonic acid catalysts. The synthesis involves the sulfonation of a polystyrene-co-divinylbenzene copolymer. The degree of cross-linking with divinylbenzene (B73037) influences the mechanical and thermal stability of the catalyst, while the sulfonation process introduces the catalytically active -SO₃H groups. The catalytic activity of these polymer-supported sulfonic acids is dependent on the accessibility of the acid sites, which is affected by the polymer's matrix structure and porosity. researchgate.net Bifunctional acid-base catalysts have also been engineered by incorporating both acidic (sulfonic acid) and basic (amine) groups onto a polystyrene support, creating hydrophobic environments that can facilitate specific reactions like aldol (B89426) condensations in aqueous media. rsc.org

Biochar Matrices: Biochar, a carbon-rich material derived from the pyrolysis of biomass, serves as an effective and sustainable support for catalytic applications due to its favorable textural properties and thermal stability. nih.gov Benzenesulfonic acid groups can be immobilized onto biochar through sulfonation. One method involves a one-pot reaction with 4-chlorobenzenesulfonic acid to create a hydrophobic biochar-based catalyst with a high concentration of sulfonic acid sites. elsevierpure.com Another approach uses agents like para-toluenesulfonic acid (p-TSA) to sulfonate activated biochar derived from sources like eucalyptus bark. nih.govrsc.org The catalytic performance of these sulfonated biochars is linked to their total acidity and the degree of aromaticity and condensation of the biochar support, which in turn are influenced by the initial pyrolysis temperature. researchgate.net

These supported catalysts combine the reactivity of the sulfonic acid group with the robustness of the polymer or biochar matrix, making them suitable for a range of industrial applications.

Catalytic Performance in Specific Organic Transformations

The sulfonic acid functionality is a potent Brønsted acid site, enabling a variety of acid-catalyzed reactions.

Olefin Oxidation for Vicinal Diol Synthesis

The direct catalytic oxidation of olefins to vicinal diols is a critical transformation in organic synthesis. However, the use of diethylbenzenesulfonic acid as the primary catalyst for this specific reaction is not extensively documented in scientific literature. The predominant methods for olefin dihydroxylation involve metal-based catalysts, such as those using osmium tetroxide (OsO₄), which can be employed in heterogeneous systems. nih.gove3s-conferences.org Other strategies include photo-oxidations using nitroarenes followed by reduction or processes that generate a peracid in-situ from hydrogen peroxide and a carboxylic acid like formic acid. nih.govgoogle.com While acid is often used in a subsequent step to hydrolyze epoxide intermediates to form diols, the direct, sulfonic acid-catalyzed oxidation of the olefin C=C bond is less common. google.com

Dehydration Reactions (e.g., Fructose (B13574) to 5-Hydroxymethylfurfural)

Benzenesulfonic acid derivatives are highly effective catalysts for the dehydration of biomass-derived carbohydrates into valuable platform chemicals. A prominent example is the conversion of fructose to 5-hydroxymethylfurfural (B1680220) (5-HMF). Research has demonstrated the successful use of cellulose (B213188) benzenesulfonic acid (CBSA), a bio-based solid acid catalyst, for this transformation.

In a typical process, CBSA catalyzes the dehydration of fructose in a solvent like dimethyl sulfoxide (B87167) (DMSO). The reaction conditions significantly impact the yield of 5-HMF.

| Catalyst | Fructose Conversion (%) | 5-HMF Yield (%) | Temperature (°C) | Time (min) |

| 10 wt% CBSA in DMSO | 100 | ~85 | 140 | 180 |

| 10 wt% CBSA in DMSO | 97 | 55 | - | (After 4 runs) |

The Brønsted acid sites of the sulfonic acid groups are crucial for catalyzing the dehydration mechanism. The process is attractive as it utilizes a bio-based catalyst to convert a renewable feedstock into a valuable chemical intermediate.

Multicomponent and Condensation Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient for building molecular complexity. Brønsted acids like diethylbenzenesulfonic acid are effective catalysts for many MCRs and condensation reactions.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound. It is often a key step in more complex MCRs. Sulfonic acid catalysts facilitate the reaction by activating the carbonyl group. beilstein-journals.orgnih.gov

Hantzsch Dihydropyridine Synthesis: This MCR combines an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source to produce dihydropyridines. Sulfonic acid-functionalized catalysts have been shown to effectively promote this reaction. nih.gov

Ugi Reaction: The Ugi reaction is a four-component reaction involving a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid. While the carboxylic acid is a reactant, stronger Brønsted acids can be used to catalyze related MCRs. beilstein-journals.orgmdpi.com

The use of solid-supported sulfonic acids, including those on polymer backbones, is particularly advantageous in these reactions, allowing for easy catalyst removal and recycling. researchgate.net

Catalyst Regeneration, Stability, and Leaching Studies

A primary advantage of using supported catalysts is the potential for regeneration and reuse. For polymer and biochar-supported benzenesulfonic acids, stability is a key concern.

Stability and Deactivation: The primary mode of deactivation for sulfonated biochar catalysts is often the leaching of the sulfonic acid (-SO₃H) groups from the support surface into the reaction medium, especially in polar solvents or at elevated temperatures. This leads to a gradual decrease in catalytic activity over successive runs. For instance, the yield of 5-HMF from fructose using a cellulose benzenesulfonic acid catalyst dropped significantly after three reuse cycles, which was attributed to the loss of the –SO₃H groups.

Regeneration: While some activity is lost due to leaching, thermal regeneration can sometimes restore catalytic performance by removing adsorbed organic species (coke) from the catalyst surface. However, if the sulfonic acid groups are lost, regeneration becomes more difficult and may require re-sulfonation of the support material.

Leaching: Leaching studies are crucial to confirm the heterogeneous nature of the catalysis. The "hot filtration" test is a common method where the solid catalyst is removed from the reaction mixture at an intermediate point. If the reaction ceases or slows down significantly in the filtrate, it indicates that the catalysis is indeed heterogeneous and that leaching of active species is minimal. Studies on sulfonated eucalyptus bark biochar have shown it to be relatively stable, with no dramatic decrease in activity over five cycles, suggesting a strong attachment of the functional groups to the support. rsc.org

Interfacial and Supported Ionic Liquid Catalysis

Supported Ionic Liquid Catalysis (SILC) represents a novel approach that combines the benefits of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation). This is achieved by immobilizing a thin layer of an ionic liquid (IL), which contains the dissolved catalyst, onto a solid support material.

Benzenesulfonic acid derivatives can be incorporated into this system as Brønsted acidic ionic liquids. In this setup, the IL phase containing the sulfonic acid catalyst is adsorbed onto a porous solid support, such as silica or a polymer. This creates a "Supported Ionic Liquid Phase" (SILP).

There are two main approaches for immobilization:

Physical Adsorption: The ionic liquid phase containing the catalytically active species is deposited directly onto the surface of the support material.

Covalent Attachment: The ionic liquid moiety is chemically bonded (grafted) to the support surface. This method, often termed Supported Ionic Liquid-Like Phase (SILLP), can offer enhanced stability against leaching.

The SILP approach offers several advantages:

Reduced Catalyst Leaching: The high polarity and low vapor pressure of the ionic liquid help to retain the catalyst within the support structure.

Enhanced Stability: The ionic liquid can stabilize the catalytic species, leading to a longer catalyst lifetime.

Improved Mass Transport: The reaction occurs at the interface between the bulk solvent and the immobilized ionic liquid phase.

This methodology has been successfully applied in various acid-catalyzed reactions, providing a versatile platform for designing stable and reusable catalytic systems.

Diethylbenzenesulfonate Anions in Ionic Liquid Formulations

Ionic liquids (ILs) are salts with melting points below 100°C, often composed of a large organic cation and an organic or inorganic anion. The properties of an ionic liquid, such as its viscosity, conductivity, and thermal stability, can be finely tuned by modifying the structure of its constituent ions. While extensive research has been conducted on various sulfonate-based anions in ionic liquids, specific studies focusing on diethylbenzenesulfonate are limited. However, by examining related benzenesulfonate (B1194179) derivatives, we can infer the expected characteristics and potential synthesis routes for ionic liquids incorporating the diethylbenzenesulfonate anion.

The synthesis of ionic liquids typically involves a two-step process: the formation of the desired cation, usually through quaternization of an amine or phosphine, followed by anion exchange to introduce the desired anion. For a diethylbenzenesulfonate ionic liquid, this would involve reacting a salt of diethylbenzenesulfonic acid (e.g., sodium diethylbenzenesulfonate) with a halide salt of the desired cation in a metathesis reaction. The choice of cation, such as imidazolium, pyridinium, or quaternary ammonium, would significantly influence the resulting IL's properties.

The table below provides a hypothetical comparison of the expected properties of an imidazolium-based ionic liquid with a diethylbenzenesulfonate anion against a similar ionic liquid with a benzenesulfonate anion, based on general trends observed in ionic liquid chemistry.

| Property | [C4mim][Benzenesulfonate] (Expected) | [C4mim][Diethylbenzenesulfonate] (Hypothetical) | Rationale for Difference |

| Molar Mass ( g/mol ) | Lower | Higher | Addition of two ethyl groups to the anion. |

| Viscosity | Lower | Higher | Increased van der Waals interactions and steric hindrance from the ethyl groups on the anion can restrict ion mobility. |

| Ionic Conductivity | Higher | Lower | Reduced ion mobility due to higher viscosity and larger anion size. |

| Thermal Stability | High | Similar/Slightly Lower | The fundamental aromatic sulfonate structure provides good thermal stability. The C-C and C-H bonds of the ethyl groups might be slightly less stable than the C-H bonds on the benzene ring at very high temperatures. |

Note: The data for [C4mim][Diethylbenzenesulfonate] is hypothetical and based on established structure-property relationships in ionic liquids. [C4mim] refers to 1-butyl-3-methylimidazolium.

The catalytic activity of acidic ionic liquids is often related to their Brønsted or Lewis acidity. An ionic liquid containing the diethylbenzenesulfonate anion could function as a Brønsted acid catalyst, with its acidity influenced by the interaction between the anion and the cation. The specific formulation of the ionic liquid could be tailored to optimize its catalytic performance for various organic reactions, such as esterification or alkylation.

Immobilization Strategies for Enhanced Catalytic Efficiency

Silica-Based Supports:

Silica gel is a widely used support material due to its high surface area, mechanical stability, and the presence of surface silanol groups (Si-OH) that can be functionalized. The immobilization of a benzenesulfonic acid derivative onto silica typically involves a multi-step synthesis. A common approach is to first modify the silica surface with an organosilane that can then be functionalized with the sulfonic acid group.

A general procedure for immobilizing a benzenesulfonic acid derivative, which could be adapted for diethylbenzenesulfonic acid, is as follows:

Activation of Silica: The silica support is activated by heating to remove adsorbed water and expose the silanol groups.

Silanization: The activated silica is reacted with a suitable organosilane, for example, (3-chloropropyl)trimethoxysilane. This step grafts the organosilane onto the silica surface through the formation of stable Si-O-Si bonds.

Functionalization: The functional group on the anchored silane is then used to attach the benzenesulfonic acid moiety. In the case of a chloro-functionalized silica, this could involve a reaction with the sodium salt of diethylbenzenesulfonic acid. Alternatively, a precursor to the sulfonic acid could be attached and then sulfonated in a subsequent step.

A patent for the preparation of a silica-supported benzenesulfonic acid catalyst describes a method where silica is first treated with a silane to introduce phenyl groups, which are then sulfonated. This approach could theoretically be adapted for diethylbenzene to produce a supported diethylbenzenesulfonic acid catalyst. google.com

Polymer-Based Supports:

Polymeric supports, such as polystyrene-divinylbenzene (PS-DVB) resins, offer a versatile platform for catalyst immobilization. The aromatic nature of the polystyrene backbone allows for direct sulfonation to introduce sulfonic acid groups. To prepare a polymer-supported diethylbenzenesulfonic acid catalyst, a polystyrene-based resin could be functionalized with diethylbenzene groups, followed by sulfonation.

The properties of the polymer support, such as the degree of cross-linking, pore size, and surface area, can be tailored to optimize the catalytic performance. A higher degree of cross-linking can enhance the mechanical and thermal stability of the catalyst but may also introduce mass transfer limitations.

Comparative Analysis of Immobilization Strategies:

The choice of support and immobilization strategy can have a significant impact on the catalytic efficiency, stability, and reusability of the immobilized diethylbenzenesulfonic acid catalyst.

| Immobilization Strategy | Support Material | Key Advantages | Potential Challenges |

| Covalent Grafting | Silica Gel | High thermal and mechanical stability of the support; well-defined active sites. | Multi-step synthesis can be complex; potential for leaching of the active species if the linkage is not stable. dtu.dk |

| Sulfonation of Polymer | Polystyrene-Divinylbenzene | High loading of acidic sites possible; tunable porosity and swelling properties. | Lower thermal stability compared to silica; potential for deactivation due to fouling of the polymer matrix. |

| Encapsulation | Sol-gel silica | Mild preparation conditions can preserve the structure of the catalyst. | Potential for catalyst leaching if not fully entrapped; diffusion limitations for reactants and products. |

The reusability of the immobilized catalyst is a key metric for its practical application. Leaching of the active sulfonic acid groups from the support is a potential deactivation pathway that needs to be carefully evaluated. dtu.dk Studies on related supported sulfonic acid catalysts have shown that the stability of the linkage between the active site and the support is crucial for maintaining catalytic activity over multiple cycles. The effectiveness of an immobilized diethylbenzenesulfonic acid catalyst would depend on the specific reaction conditions, including the solvent, temperature, and nature of the reactants.

Reactivity and Interaction Studies of Diethylbenzenesulfonic Acid in Diverse Chemical Environments

Reactions with Organometallic Compounds and Main Group Elements

Diethylbenzenesulfonic acid, as a strong acid, is expected to react readily with organometallic compounds that are typically strong bases and nucleophiles. The primary reaction would be an acid-base reaction, where the acidic proton of the sulfonic acid group is transferred to the organometallic reagent. For instance, with a Grignard reagent (R-MgX) or an organolithium reagent (R-Li), the reaction would proceed as follows:

C₂H₅)₂C₆H₃SO₃H + R-MgX → (C₂H₅)₂C₆H₃SO₃MgX + R-H (C₂H₅)₂C₆H₃SO₃H + R-Li → (C₂H₅)₂C₆H₃SO₃Li + R-H

These reactions are generally fast and exothermic, leading to the formation of the corresponding metal salt of diethylbenzenesulfonic acid and the hydrocarbon derived from the organometallic reagent. Due to the high reactivity of organometallic reagents towards acidic protons, these reactions are often considered side reactions to be avoided when the organometallic reagent is intended for other purposes.

Reactions with main group elements would largely depend on the specific element and its oxidation state. For example, with electropositive metals, a redox reaction could occur, leading to the formation of the metal diethylbenzenesulfonate and hydrogen gas. With less reactive main group elements, the formation of covalent or partially covalent bonds with the sulfonate group might be possible, although such reactions are not widely documented for diethylbenzenesulfonic acid itself.

Synthesis and Characterization of Metal-Diethylbenzenesulfonate Complexes (e.g., Antimony Derivatives)

While specific research on the synthesis and characterization of metal-diethylbenzenesulfonate complexes is limited, the general principles of coordination chemistry allow for the prediction of their formation. The diethylbenzenesulfonate anion, (C₂H₅)₂C₆H₃SO₃⁻, can act as a ligand, coordinating to metal ions through one or more of its oxygen atoms.

The synthesis of such complexes would typically involve the reaction of a metal salt (e.g., a chloride, nitrate, or acetate) with diethylbenzenesulfonic acid or one of its soluble salts in a suitable solvent. The reaction conditions, such as temperature, pH, and stoichiometry, would influence the structure and composition of the resulting complex.

For instance, the synthesis of an antimony(III) diethylbenzenesulfonate complex could be attempted by reacting antimony(III) chloride with sodium diethylbenzenesulfonate. The resulting complex could potentially feature the antimony ion coordinated to the oxygen atoms of the sulfonate group. The coordination environment around the antimony center would be influenced by the steric bulk of the diethylbenzenesulfonate ligand and the presence of other ligands or solvent molecules.

Characterization of these hypothetical complexes would involve a range of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To identify the coordination of the sulfonate group to the metal ion by observing shifts in the S-O stretching frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would help to confirm the structure of the organic ligand within the complex.

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state, including bond lengths and angles around the metal center.

Elemental Analysis: To confirm the empirical formula of the synthesized complex.

Although no specific data for antimony-diethylbenzenesulfonate complexes are available, studies on other metal-sulfonate complexes can provide insights into their potential structures and properties.

Exploration of Ligand Properties in Coordination Chemistry

The diethylbenzenesulfonate anion possesses several features that make it an interesting, albeit weakly coordinating, ligand in coordination chemistry.

Coordination Modes: It can act as a monodentate ligand, coordinating through a single oxygen atom, or as a bidentate bridging ligand, linking two metal centers. The steric hindrance from the two ethyl groups on the benzene (B151609) ring might favor monodentate coordination.

Electronic Effects: The ethyl groups are electron-donating, which would slightly increase the electron density on the sulfonate group compared to the unsubstituted benzenesulfonate (B1194179) anion. This could subtly influence its coordination strength.

Counterion Role: Due to its charge and relatively low coordinating ability, it often acts as a counterion to balance the charge of a cationic metal complex, without directly participating in the primary coordination sphere.

The bulky and non-coordinating nature of the diethylbenzenesulfonate anion can be advantageous in certain applications, such as in the synthesis of cationic organometallic catalysts, where a weakly coordinating anion is required to maintain the catalytic activity of the metal center.

Degradation Pathways and Environmental Transformation Studies

Investigation of Sonochemical and Advanced Oxidation Processes

Sonochemical degradation involves the use of high-frequency ultrasound to generate cavitation bubbles in an aqueous solution. The collapse of these bubbles creates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive hydroxyl radicals (•OH) from water molecules. nih.govresearchgate.net These hydroxyl radicals are powerful oxidizing agents that can attack and degrade organic molecules.

Advanced Oxidation Processes (AOPs) encompass a variety of techniques that also rely on the generation of hydroxyl radicals to oxidize pollutants. wikipedia.orgspartanwatertreatment.com Common AOPs include the use of ozone (O₃), hydrogen peroxide (H₂O₂), and UV light in various combinations. spartanwatertreatment.com

Studies on benzenesulfonic acid have shown that its degradation is influenced by factors such as the frequency of the ultrasound, the pH of the solution, and the presence of other substances. nih.govcusat.ac.in For instance, the degradation efficiency of BSA was found to vary with ultrasound frequency, with an optimal range observed for effective radical production. cusat.ac.in The presence of the two ethyl groups in diethylbenzenesulfonic acid would likely increase its hydrophobicity compared to BSA, which could influence its interaction with the cavitation bubbles and thus its degradation rate.

Identification and Characterization of Degradation Products

The degradation of aromatic sulfonic acids by AOPs and sonolysis proceeds through a series of intermediate products before complete mineralization. High-resolution mass spectrometry (HRMS) has been a key technique in identifying these degradation products for benzenesulfonic acid. nih.gov

The initial steps in the degradation of BSA involve the attack of hydroxyl radicals on the aromatic ring, leading to the formation of hydroxylated derivatives. nih.gov For diethylbenzenesulfonic acid, a similar pathway is expected, which would lead to the formation of various hydroxylated diethylbenzenesulfonic acid isomers.

Further oxidation can lead to the opening of the aromatic ring, forming smaller aliphatic acids and eventually leading to the release of the sulfonate group as sulfate (B86663) ions (SO₄²⁻). cusat.ac.in The presence of the ethyl groups could lead to additional degradation products arising from the oxidation of these alkyl chains.

Table 1: Potential Initial Degradation Products of Diethylbenzenesulfonic Acid via Hydroxylation

| Product Name | Chemical Formula | Description |

| Hydroxy-diethylbenzenesulfonic acid isomers | C₁₀H₁₄O₄S | Formed by the addition of a hydroxyl group to the aromatic ring. Multiple isomers are possible depending on the position of hydroxylation relative to the ethyl and sulfonate groups. |

| Dihydroxy-diethylbenzenesulfonic acid isomers | C₁₀H₁₄O₅S | Formed by the addition of two hydroxyl groups to the aromatic ring. |

Mechanistic Understanding of Aromatic Ring Opening and Mineralization

The mechanism of degradation of aromatic sulfonic acids by hydroxyl radicals is a complex process. Pulse radiolysis studies on benzenesulfonic acid have revealed the formation of hydroxycyclohexadienyl-type radicals as immediate intermediates following the attack of •OH on the aromatic ring. nih.govresearchgate.net These radicals are unstable and can undergo further reactions.

The opening of the aromatic ring is a critical step in the complete degradation of the molecule. This process is initiated by the continued attack of hydroxyl radicals on the hydroxylated intermediates, leading to the cleavage of the carbon-carbon bonds within the ring. This results in the formation of various short-chain carboxylic acids.

Mineralization is the ultimate goal of the degradation process, where the organic compound is completely converted into inorganic substances such as carbon dioxide (CO₂), water (H₂O), and sulfate ions (SO₄²⁻). cusat.ac.in Studies on benzenesulfonic acid have shown that while the parent compound can be degraded relatively quickly, achieving complete mineralization (i.e., a significant reduction in Total Organic Carbon, TOC) can take a much longer time, indicating the formation of persistent intermediate products. researchgate.netcusat.ac.in The ethyl groups on diethylbenzenesulfonic acid might be converted to smaller organic acids during the degradation process, which would also need to be mineralized.

The release of sulfate ions into the solution is a key indicator of the breakdown of the sulfonic acid group. Monitoring the concentration of sulfate ions over time can provide valuable information about the extent of mineralization. cusat.ac.in

Table 2: Key Processes in the Degradation of Diethylbenzenesulfonic Acid

| Process | Description | Key Intermediates/Products |

| Hydroxylation | Initial attack of hydroxyl radicals on the aromatic ring. | Hydroxylated diethylbenzenesulfonic acids |

| Aromatic Ring Opening | Cleavage of the benzene ring following further oxidation. | Short-chain aliphatic carboxylic acids |

| Desulfonation | Cleavage of the carbon-sulfur bond. | Sulfate ions (SO₄²⁻) |

| Mineralization | Complete conversion of the organic molecule to inorganic compounds. | Carbon dioxide (CO₂), Water (H₂O), Sulfate ions (SO₄²⁻) |

Interfacial Phenomena and Surfactant Science (Focus on Chemical Mechanisms)

Adsorption Behavior at Interfaces

There is no specific data available in the scientific literature detailing the adsorption isotherms, surface tension reduction capabilities, or critical micelle concentration (CMC) of diethylbenzenesulfonic acid. Research that would elucidate the molecular orientation and packing at various interfaces, such as air-water or oil-water, has not been published. Consequently, a quantitative analysis of its adsorption behavior, including the Gibbs free energy of adsorption and the area occupied per molecule at an interface, cannot be provided.

Interactions with Colloidal and Polymeric Systems

Similarly, there is a notable absence of research on the specific interactions between diethylbenzenesulfonic acid and various colloidal or polymeric systems. Studies detailing the binding mechanisms, such as electrostatic or hydrophobic interactions with different types of polymers (e.g., polyacrylamides, polyethylene (B3416737) glycols), are not available. Furthermore, there is no published data on how diethylbenzenesulfonic acid affects the stability of colloidal dispersions or its role in emulsion polymerization, which would be critical for understanding its behavior in complex formulations.

Due to the lack of specific research, no data tables on the adsorption characteristics or polymer interaction parameters for diethylbenzenesulfonic acid can be generated.

Emerging Research Directions and Future Perspectives for Diethylbenzenesulfonic Acid Chemistry

Development of Novel Functional Materials Incorporating Diethylbenzenesulfonic Acid

There is no specific research available detailing the incorporation of diethylbenzenesulfonic acid into novel functional materials. Scientific studies on functional polymers derived from benzenesulfonic acid typically utilize polymerizable groups, such as in ethenylbenzenesulfonic acid, to create ion-exchange resins and membranes. epa.govechemi.com Research also explores the synthesis of functional polymers through the modification of polymer backbones with various sulfonic acids, but diethylbenzenesulfonic acid is not mentioned as a key component in these studies. core.ac.ukmdpi.comnih.gov

Integration into Renewable Energy Conversion and Storage Systems

There is no published research indicating the integration or investigation of diethylbenzenesulfonic acid in renewable energy systems. Research into electrolytes and additives for energy storage devices like lithium-ion or lead-acid batteries focuses on other classes of sulfur-containing organic compounds, such as methylene (B1212753) methanedisulfonate or various sulfates, to improve performance and stability. nih.govgoogle.comresearchgate.net Diethylbenzenesulfonic acid has not been identified as a candidate or component in these applications.

Predictive Modeling and Machine Learning in Diethylbenzenesulfonic Acid Research

Predictive modeling, including Quantitative Structure-Property Relationship (QSPR) models and machine learning, is increasingly used to forecast the properties and behavior of chemical compounds, including sulfonamides and surfactants. researchgate.netnih.govacs.orgdigitellinc.com These computational tools can accelerate the design of new molecules with desired characteristics. nih.gov Nevertheless, there are no specific studies or datasets in the available literature that apply these predictive modeling techniques to diethylbenzenesulfonic acid. The existing models are generally trained on broad classes of molecules, and specific predictions for diethylbenzenesulfonic acid have not been reported.

Q & A

Q. What are the standard laboratory methods for synthesizing diethyl benzenesulfonic acid?

Diethyl benzenesulfonic acid is typically synthesized via sulfonation of benzene derivatives followed by esterification. A common approach involves reacting benzene with concentrated sulfuric acid under controlled heating (150–180°C) to form benzenesulfonic acid. Subsequent treatment with ethanol in the presence of a catalyst (e.g., phosphorus pentachloride) facilitates esterification to yield the diethyl derivative . Key steps include:

- Sulfonation :

- Esterification : Purity is ensured via recrystallization or column chromatography.

Q. How does the solubility profile of diethyl benzenesulfonic acid influence experimental design?

The compound is highly soluble in polar solvents (water, ethanol) but insoluble in nonpolar solvents (diethyl ether, benzene) due to its sulfonic acid group . This property dictates solvent selection for reactions:

- Aqueous-phase reactions : Utilize water/ethanol for acid-catalyzed esterifications or condensations.

- Nonpolar media : Preclude use in systems requiring hydrophobic environments.

Q. What spectroscopic techniques are recommended for structural confirmation?

Key methods include:

- NMR : and NMR to confirm aromatic protons (δ 7.2–8.1 ppm) and sulfonate/ethyl groups (δ 1.2–1.5 ppm for CH₃, δ 3.5–4.0 ppm for CH₂) .

- IR : Strong S=O stretching (1180–1250 cm⁻¹) and C-O-S vibrations (900–1000 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 234 for ) .

Advanced Research Questions

Q. How can substitution reactions of diethyl benzenesulfonic acid be optimized for diverse nucleophiles?

The sulfonate group undergoes nucleophilic substitution with amines, thiols, or halides. Optimization strategies:

- Reagents : Use NaH or K₂CO₃ as bases to deprotonate nucleophiles (e.g., amines) .

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states .

- Temperature : Moderate heating (60–80°C) balances reactivity and side-product suppression .

Q. What contradictions exist in ecotoxicological data for sulfonic acid derivatives, and how can they be resolved?

Studies report varying NOEC values for aquatic toxicity (e.g., 0.15–3.1 mg/L for algae ). To address discrepancies:

Q. How do structural modifications (e.g., alkyl chain length) alter catalytic efficiency in esterification?

Comparative studies show:

Q. What are the challenges in synthesizing asymmetric diethyl benzenesulfonic acid derivatives?

Key issues include:

- Regioselectivity : Use directing groups (e.g., halogens) to control sulfonation positions .

- Steric hindrance : Bulky substituents require microwave-assisted synthesis or high-pressure conditions .

Methodological Guidance

Designing experiments to analyze sulfonic acid stability under oxidative conditions:

- Protocol : Expose the compound to H₂O₂ or KMnO₄ at varying concentrations (0.1–1 M) and monitor degradation via HPLC .

- Controls : Include antioxidants (e.g., BHT) to distinguish between auto-oxidation and reagent-driven pathways .

Resolving conflicting data in reaction yield optimization:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.